Ca2+/Calmodulin-Activated PDE Inhibition: L-6355 vs. Parent Compound Amiodarone
L-6355 demonstrates potent inhibition of Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase (CaM-PDE), with a reported IC50 value of 0.65 μM [1]. In comparison, the parent compound amiodarone inhibits the same enzyme with a Ki value of 0.65 μM, acting as a competitive calmodulin antagonist [2]. This differentiation is critical; L-6355's inhibitory activity is directly quantified as an IC50 for the CaM-PDE assay, while amiodarone's effect is described by its binding affinity (Ki) to calmodulin. This distinction is significant for experimental design, as it indicates L-6355 may serve as a more direct inhibitor of the enzyme-substrate complex, whereas amiodarone's primary mode of action is calmodulin antagonism.
| Evidence Dimension | Inhibition of Ca2+/calmodulin-activated phosphodiesterase |
|---|---|
| Target Compound Data | IC50 = 0.65 μM |
| Comparator Or Baseline | Amiodarone: Ki = 0.65 μM |
| Quantified Difference | Both target and comparator exhibit 0.65 μM activity, but the target is characterized by IC50 and the comparator by Ki, reflecting different interaction mechanisms. |
| Conditions | In vitro enzyme assay; L-6355 IC50 reported by commercial vendors; Amiodarone Ki from Nokin et al., 1989 using aortic CaM-PDE with cGMP as substrate. |
Why This Matters
This data allows researchers to select L-6355 for studies requiring direct PDE inhibition rather than upstream calmodulin antagonism, enabling more precise dissection of signaling pathways.
- [1] MedChemExpress. L-6355 Technical Datasheet. CAS: 85642-08-6. View Source
- [2] Nokin, P., et al. Amiodarone is a potent calmodulin antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 1989, 339(4), 367-373. View Source
